molecular formula C14H17N3OS B2636178 (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide CAS No. 1385617-89-9

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide

Cat. No. B2636178
CAS RN: 1385617-89-9
M. Wt: 275.37
InChI Key: URQZHFQGCYMSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Scientific Research Applications

Antimycobacterial Activity

Compounds including the (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide moiety have been synthesized and evaluated for their antimycobacterial properties. In one study, a series of related compounds was prepared as part of research in the antitubercular field, with some showing modest growth inhibition of Mycobacterium tuberculosis. The results provided insights into structure-activity relationships for these compounds, highlighting their potential application in treating tuberculosis (Sanna et al., 2002).

Antitumor Activity

Derivatives of the compound have shown promising antitumor activities. For instance, a study reported the synthesis, crystal structure, and preliminary antitumor activity of a related compound, demonstrating significant inhibitory effects on cancer cell lines. The findings suggest the potential of these compounds in cancer therapy (Hu et al., 2010).

Synthetic Methodologies

The compound's structure has been utilized in various synthetic methodologies to create libraries of chemical entities. Studies have demonstrated the synthesis of diheterocyclic scaffolds and their potential for diversification, indicating the compound's utility in developing new chemical entities with possible biological applications (Milinkevich et al., 2008).

properties

IUPAC Name

(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-13(2,3)12-16-8-10(19-12)4-5-11(18)17-14(9-15)6-7-14/h4-5,8H,6-7H2,1-3H3,(H,17,18)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQZHFQGCYMSPL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C=CC(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NC=C(S1)/C=C/C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide

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